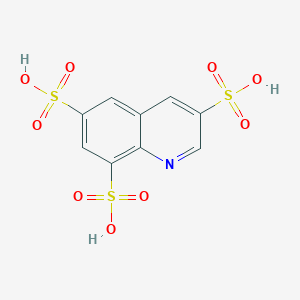

3,6,8-Quinolinetrisulfonic acid

描述

Structure

3D Structure

属性

CAS 编号 |

774143-07-6 |

|---|---|

分子式 |

C9H7NO9S3 |

分子量 |

369.4 g/mol |

IUPAC 名称 |

quinoline-3,6,8-trisulfonic acid |

InChI |

InChI=1S/C9H7NO9S3/c11-20(12,13)6-1-5-2-7(21(14,15)16)4-10-9(5)8(3-6)22(17,18)19/h1-4H,(H,11,12,13)(H,14,15,16)(H,17,18,19) |

InChI 键 |

NXKMVHIOXXFRPC-UHFFFAOYSA-N |

规范 SMILES |

C1=C2C=C(C=NC2=C(C=C1S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |

产品来源 |

United States |

Synthetic Methodologies for 3,6,8 Quinolinetrisulfonic Acid

Direct Sulfonation Approaches for Quinoline (B57606) Scaffolds

Direct sulfonation is a primary method for introducing sulfonic acid groups onto aromatic rings. For quinoline, this electrophilic substitution reaction is typically performed using fuming sulfuric acid (oleum). The conditions of the reaction, particularly temperature, play a crucial role in determining the position of sulfonation.

Under typical sulfonation conditions, quinoline is protonated at the nitrogen atom, forming the quinolinium ion. This deactivates the pyridine (B92270) ring towards electrophilic attack. Consequently, substitution occurs preferentially on the benzene (B151609) ring.

At temperatures around 220°C, the sulfonation of quinoline primarily yields a mixture of quinoline-5-sulfonic acid and quinoline-8-sulfonic acid. uop.edu.pkslideshare.net

At higher temperatures, around 300°C, the thermodynamically more stable quinoline-6-sulfonic acid becomes the major product. slideshare.netgcwgandhinagar.com

Achieving trisulfonation to produce 3,6,8-quinolinetrisulfonic acid via direct sulfonation is challenging due to the deactivating effect of the existing sulfonic acid groups. However, it is theoretically possible under harsh reaction conditions, such as using high concentrations of sulfur trioxide in oleum (B3057394) and elevated temperatures over extended reaction times. The introduction of the third sulfonic acid group at the 3-position would be particularly difficult due to the deactivation of the pyridine ring.

Table 1: Regioselectivity in the Direct Sulfonation of Quinoline

| Reagent | Temperature | Major Product(s) |

| Fuming Sulfuric Acid | 220°C | Quinoline-8-sulfonic acid, Quinoline-5-sulfonic acid uop.edu.pkslideshare.net |

| Fuming Sulfuric Acid | 300°C | Quinoline-6-sulfonic acid slideshare.netgcwgandhinagar.com |

**2.2. Multi-Step Synthesis from Precursor Compounds

Due to the challenges of controlling regioselectivity in direct sulfonation, multi-step synthetic routes are often more viable for producing polysubstituted quinolines.

The Skraup synthesis is a classic method for constructing the quinoline ring system from an aniline (B41778), glycerol (B35011), sulfuric acid, and an oxidizing agent. pharmaguideline.comwikipedia.org To synthesize this compound, a plausible approach would be to start with a pre-sulfonated aniline derivative.

For instance, the synthesis could commence with an aniline bearing sulfonic acid groups at positions that will correspond to the 6- and 8-positions of the resulting quinoline. The reaction would proceed through the dehydration of glycerol to acrolein, followed by a Michael addition of the substituted aniline, cyclization, and finally, oxidation to form the quinoline ring. The third sulfonic acid group at the 3-position could potentially be introduced in a subsequent step, as direct introduction during the Skraup reaction is not typical.

A significant challenge in this approach is the stability of the sulfonated aniline under the strongly acidic and oxidative conditions of the Skraup synthesis. Desulfonation or rearrangement of the sulfonic acid groups could occur at the high temperatures required for the reaction.

An alternative multi-step strategy involves the synthesis of a quinoline with substituents at the 3, 6, and 8-positions that can be subsequently converted into sulfonic acid groups. This approach offers better control over the final substitution pattern.

For example, one could synthesize a quinoline with amino or halo groups at the desired positions. Amino groups can be converted to sulfonic acid groups via diazotization followed by a Sandmeyer-type reaction with sulfur dioxide and a copper salt. Halogen atoms, particularly bromine or iodine, can be replaced by sulfonic acid groups through nucleophilic substitution or metal-catalyzed cross-coupling reactions.

A potential synthetic route could involve:

Synthesis of a quinoline derivative with, for example, an amino group at the 8-position, a bromine atom at the 6-position, and a suitable functional group at the 3-position that can be converted to a sulfonic acid.

Conversion of the substituents at the 6- and 8-positions to sulfonic acid groups.

Introduction or conversion of the substituent at the 3-position to a sulfonic acid group.

This stepwise approach, while potentially lengthy, allows for the precise placement of the sulfonic acid functionalities.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound, regardless of the synthetic route chosen. Key parameters to consider include:

Temperature: As seen in direct sulfonation, temperature has a profound effect on the regioselectivity and extent of the reaction. Careful temperature control is necessary to achieve the desired level of sulfonation without causing decomposition or unwanted side reactions.

Catalyst: In multi-step syntheses, the choice of catalyst is crucial. For instance, in the Skraup synthesis, ferrous sulfate (B86663) is often added to moderate the otherwise violent reaction. wikipedia.org In modern variations, other catalysts may be employed to improve yields and reaction conditions.

Reaction Time: The duration of the reaction must be optimized to ensure complete conversion without leading to the formation of byproducts.

Reagent Concentration: The concentration of the sulfonating agent or other reactants will influence the reaction rate and outcome.

Table 2: Parameters for Optimization in Quinoline Synthesis

| Parameter | Influence | Example |

| Temperature | Regioselectivity, Reaction Rate | Control of sulfonation position in direct sulfonation slideshare.netgcwgandhinagar.com |

| Catalyst | Reaction Rate, Yield, Selectivity | Use of ferrous sulfate in Skraup synthesis wikipedia.org |

| Solvent | Solubility, Reaction Rate | Use of ionic liquids in modified Skraup synthesis nih.gov |

| Reaction Time | Conversion, Byproduct Formation | Optimization to maximize yield |

Green Chemistry Principles in this compound Synthesis

Traditional methods for quinoline synthesis and sulfonation often involve harsh conditions, hazardous reagents, and the generation of significant waste. tandfonline.comresearchgate.net Applying the principles of green chemistry can lead to more sustainable and environmentally friendly synthetic routes.

Key green chemistry considerations for the synthesis of this compound include:

Alternative Solvents: Replacing hazardous solvents with greener alternatives is a primary goal. For instance, ionic liquids have been explored as a medium for the Skraup synthesis, in some cases eliminating the need for an external oxidizing agent. nih.gov Water has also been used as a green solvent for some quinoline syntheses. researchgate.net

Catalysis: The development of more efficient and recyclable catalysts can reduce waste and energy consumption. Heterogeneous catalysts, for example, can be easily separated from the reaction mixture and reused.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Multi-component reactions, where several starting materials are combined in a single step, can improve atom economy.

Energy Efficiency: The use of alternative energy sources, such as microwave irradiation, can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign.

Derivatization and Chemical Transformations of 3,6,8 Quinolinetrisulfonic Acid

Synthesis of Functionalized Quinoline-Sulfonamides and Esters

The sulfonic acid groups of 3,6,8-quinolinetrisulfonic acid are the primary sites for the synthesis of sulfonamides and sulfonic esters. These transformations typically proceed through an initial conversion of the sulfonic acids to more reactive intermediates, such as sulfonyl chlorides.

The first step in the synthesis of quinoline-sulfonamides and sulfonic esters is the conversion of the sulfonic acid groups to sulfonyl chlorides. This is a common transformation for aryl sulfonic acids and can be achieved using standard chlorinating agents. For instance, the reaction of an aryl sulfonic acid with thionyl chloride (SOCl₂) or chlorosulfonic acid (HSO₃Cl) can yield the corresponding sulfonyl chloride. nih.gov A patent for the preparation of 3-methylquinoline-8-sulfonyl chloride describes the use of bis(trichloromethyl) carbonate as a chlorinating agent in the presence of an organic base. google.com

Once the quinolinetrisulfonyl chloride is obtained, it can readily react with a variety of nucleophiles to form sulfonamides and sulfonic esters.

Quinoline-Sulfonamides: The reaction of the sulfonyl chloride with primary or secondary amines yields the corresponding sulfonamides. This reaction is a standard method for the synthesis of sulfonamides and is expected to proceed readily at the 3, 6, and 8 positions of the quinoline (B57606) core. The synthesis of 8-hydroxyquinoline-5-sulfonamides, for example, is achieved by reacting 8-hydroxyquinoline-5-sulfonyl chloride with various amines. nih.gov

Quinoline-Sulfonic Esters: Similarly, the reaction of the quinolinetrisulfonyl chloride with alcohols or phenols in the presence of a base will lead to the formation of sulfonic esters. The Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a well-known method for ester formation. masterorganicchemistry.commasterorganicchemistry.comkhanacademy.org While this method is for carboxylic acids, analogous acid-catalyzed esterification of sulfonic acids is also possible. wikipedia.org A more common approach for sulfonic esters, however, is through the sulfonyl chloride intermediate.

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

| 3,6,8-Quinolinetrisulfonyl chloride | Primary/Secondary Amine | 3,6,8-Quinolinetrisulfonamide | Nucleophilic Acyl Substitution | nih.gov |

| 3,6,8-Quinolinetrisulfonyl chloride | Alcohol/Phenol | 3,6,8-Quinolinetrisulfonic ester | Nucleophilic Acyl Substitution | wikipedia.org |

Modifications at the Quinoline Nitrogen Atom

The nitrogen atom of the quinoline ring is a site for potential chemical modification, including quaternization and N-oxide formation.

Quaternization: The lone pair of electrons on the quinoline nitrogen allows it to react with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction, known as quaternization, is a common transformation for nitrogen-containing heterocycles. mdpi.com The reaction of quinoline with methyl trifluoromethanesulfonate, for example, yields the corresponding N-methylquinolinium salt. rsc.org Given that the sulfonic acid groups are electron-withdrawing, the nucleophilicity of the quinoline nitrogen in this compound would be reduced, potentially requiring more forcing conditions for quaternization to occur.

N-Oxide Formation: The quinoline nitrogen can also be oxidized to form a quinoline N-oxide. This transformation is typically carried out using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The formation of quinoline N-oxides can alter the electronic properties of the ring system, influencing its reactivity in subsequent reactions. researchgate.netresearchgate.netmdpi.com For instance, the oxidation of quinoline N-oxides can facilitate nucleophilic substitution at the C2 position.

| Starting Material | Reagent | Product | Reaction Type | Reference |

| This compound | Alkyl Halide | N-Alkyl-3,6,8-quinolinetrisulfonico-ammonium salt | Quaternization | mdpi.com |

| This compound | H₂O₂/CH₃COOH or m-CPBA | This compound N-oxide | N-Oxidation | researchgate.netresearchgate.netmdpi.com |

Halogenation and Other Aromatic Substitutions on the Quinolinetrisulfonic Acid Core

The introduction of halogen atoms or other substituents onto the quinoline ring can significantly modify the properties of the molecule. However, the presence of three strongly deactivating sulfonic acid groups at positions 3, 6, and 8 makes further electrophilic aromatic substitution on the this compound core challenging. numberanalytics.com

Halogenation: Electrophilic halogenation of the quinoline ring typically occurs at the 5- and 8-positions. Since these positions are already occupied by sulfonic acid groups in the target molecule, direct halogenation via an electrophilic pathway is unlikely. However, halogenation of electron-deficient quinolines can sometimes be achieved under specific conditions. rsc.orgorganic-chemistry.org For instance, a metal-free, regioselective C-H halogenation of 8-substituted quinolines has been reported. rsc.org It is conceivable that under forcing conditions or through alternative mechanisms, such as radical substitution, halogenation at other positions of the quinoline ring might be possible.

Other Aromatic Substitutions: Given the highly deactivated nature of the quinoline ring in this compound, classical electrophilic aromatic substitution reactions such as nitration or Friedel-Crafts alkylation/acylation are not expected to be facile.

Advanced Chemical Reactions of Trisulfonic Acid Groups

The three sulfonic acid groups on the quinoline core offer opportunities for a range of chemical transformations beyond simple derivatization.

Desulfonation: Aryl sulfonic acids can undergo desulfonation, which is the reverse of sulfonation, typically by heating in aqueous acid. wikipedia.orgwikipedia.orgresearchgate.netyoutube.comyoutube.comyoutube.com This reaction could potentially be used to selectively remove one or more sulfonic acid groups from this compound, leading to quinolines with different sulfonation patterns. The conditions required for desulfonation would likely depend on the position of the sulfonic acid group on the quinoline ring.

Conversion to Thiols: Aryl sulfonic acids can be reduced to the corresponding thiols. One method involves the use of a rhodium carbonyl catalyst under heat and carbon monoxide pressure. google.com Another reported method uses triphenylphosphine (B44618) and iodine. oup.com This transformation would convert the sulfonic acid groups of this compound into thiol groups, yielding a quinolinetrithiol derivative. Thiols are versatile functional groups that can undergo a variety of subsequent reactions. nih.govresearchgate.netgoogle.com

| Starting Material | Reagent/Conditions | Product | Reaction Type | Reference |

| This compound | Aqueous Acid, Heat | Partially or fully desulfonated quinoline | Desulfonation | wikipedia.orgwikipedia.orgresearchgate.net |

| This compound | Rhodium Carbonyl, CO, Heat | 3,6,8-Quinolinetrithiol | Reduction | google.com |

| This compound | Triphenylphosphine, Iodine | 3,6,8-Quinolinetrithiol | Reduction | oup.com |

The Coordination Chemistry of this compound: A Field Ripe for Exploration

The inherent structural features of this compound suggest its potential as a versatile multidentate ligand. The nitrogen atom of the quinoline ring presents a primary coordination site, while the three strategically positioned sulfonate groups (-SO₃H) offer additional potential donor atoms. The deprotonated sulfonate groups could engage in coordination with metal centers, potentially leading to the formation of stable chelate rings and complex polynuclear or supramolecular structures.

The design of multidentate ligands based on the quinoline-sulfonic acid framework is a promising area for the development of novel metal complexes with unique properties. The number and position of the sulfonate groups can be systematically varied to fine-tune the ligand's coordination preferences, solubility, and the resulting complexes' electronic and steric properties. However, specific ligand design principles tailored to this compound have not been explicitly detailed in existing research.

Investigations into the complexation of this ligand with transition metal ions, including detailed structural characterization of the resulting metal complexes through techniques such as X-ray crystallography, are crucial to understanding its coordination modes. Such studies would elucidate the coordination geometry, stoichiometry, and the influence of factors like pH and solvent on the complex formation.

Furthermore, the interaction of this compound with lanthanide and actinide series elements represents an unexplored frontier. The hard oxygen donor atoms of the sulfonate groups could exhibit a strong affinity for these hard metal ions, potentially leading to complexes with interesting photoluminescent or catalytic properties.

The propensity of this compound to participate in self-assembly and form intricate supramolecular architectures also warrants investigation. The interplay of coordination bonds, hydrogen bonding, and π-π stacking interactions could give rise to novel materials with applications in areas such as molecular recognition and host-guest chemistry.

Catalytic Applications of 3,6,8 Quinolinetrisulfonic Acid and Its Derivatives

Role as a Brønsted Acid Catalyst in Organic Reactions

There is no documented use of 3,6,8-Quinolinetrisulfonic acid as a Brønsted acid catalyst in organic reactions.

Heterogeneous Catalysis with Supported this compound Systems

No studies describing the immobilization of this compound onto solid supports for heterogeneous catalysis have been found.

Mechanisms of Catalytic Action

As there are no documented catalytic applications of this compound, no information on its potential catalytic mechanisms is available.

Advanced Spectroscopic and Structural Characterization of 3,6,8 Quinolinetrisulfonic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3,6,8-quinolinetrisulfonic acid, a combination of 1D and 2D NMR techniques would be employed to unambiguously assign all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the four protons remaining on the quinoline (B57606) ring system. The sulfonic acid groups (–SO₃H) are strongly electron-withdrawing, which significantly influences the chemical shifts of nearby protons, moving them downfield (to a higher ppm value) compared to unsubstituted quinoline. The protons at positions 2, 4, 5, and 7 would each appear as distinct signals. For instance, the protons adjacent to the nitrogen (H2) and those ortho to the strongly deshielding sulfonic acid groups are expected at the lower end of the aromatic region. tsijournals.commagritek.com

The ¹³C NMR spectrum would similarly reflect the electronic environment of each carbon atom. The nine carbon atoms of the quinoline core would give rise to nine distinct signals. Carbons directly attached to the sulfonic acid groups (C3, C6, C8) would be significantly deshielded and appear at a lower field. Computational methods, often used in conjunction with experimental data, can help predict these shifts with reasonable accuracy. tsijournals.comresearchgate.net The chemical structures of newly synthesized quinoline derivatives are often elucidated using techniques including IR, ¹H NMR, ¹³C NMR, and mass spectral data. nih.govplos.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on known substituent effects on the quinoline ring. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | ~8.8 - 9.2 (doublet) | ~148 - 152 |

| C3 | - | ~130 - 135 |

| C4 | ~8.0 - 8.4 (doublet) | ~125 - 129 |

| C4a | - | ~140 - 145 |

| C5 | ~8.2 - 8.6 (doublet) | ~122 - 126 |

| C6 | - | ~145 - 150 |

| C7 | ~8.5 - 8.9 (doublet) | ~128 - 132 |

| C8 | - | ~150 - 155 |

| C8a | - | ~148 - 152 |

Data is predicted based on principles discussed in cited literature. tsijournals.commagritek.comresearchgate.netnih.govplos.org

To definitively assign the predicted signals, two-dimensional (2D) NMR experiments are indispensable. mdpi.com

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show cross-peaks connecting H2-H4 (through a 4-bond coupling), and H5-H7, confirming their positions within the ring system. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It would allow for the unambiguous assignment of the protonated carbons (C2, C4, C5, C7).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is crucial for identifying the quaternary (non-protonated) carbons, such as C3, C6, C8, C4a, and C8a, by observing their correlations to nearby protons. For example, the proton at H7 would show an HMBC correlation to carbons C5, C8, and C8a.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes. nih.gov

For this compound, the spectra would be dominated by the characteristic vibrations of the quinoline ring and the sulfonic acid groups. researchgate.netnih.gov

Quinoline Ring Vibrations: The aromatic C-H stretching vibrations are expected in the 3000–3100 cm⁻¹ region. scialert.net The C=C and C=N ring stretching vibrations typically appear in the 1430–1625 cm⁻¹ range. scialert.netpsu.edu

Sulfonic Acid Group Vibrations: The sulfonic acid group provides strong and characteristic absorption bands. The O-H stretch is a broad band, typically observed between 2800-3200 cm⁻¹. The most prominent features are the asymmetric and symmetric stretching vibrations of the S=O bonds, which are expected around 1340–1370 cm⁻¹ and 1150–1180 cm⁻¹, respectively. The S-O single bond stretch is typically found in the 1000–1080 cm⁻¹ region. researchgate.net

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| O-H Stretch (Sulfonic Acid) | 2800 - 3200 (Broad) | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| C=C / C=N Ring Stretch | 1430 - 1625 | FT-IR, Raman |

| Asymmetric S=O Stretch (SO₃H) | 1340 - 1370 (Strong) | FT-IR, Raman |

| Symmetric S=O Stretch (SO₃H) | 1150 - 1180 (Strong) | FT-IR, Raman |

| S-O Stretch (SO₃H) | 1000 - 1080 | FT-IR, Raman |

Data is based on characteristic frequencies for functional groups discussed in cited literature. nih.govresearchgate.netnih.govscialert.netpsu.edu

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While no crystal structure for this compound has been reported, this technique would provide precise measurements of bond lengths, bond angles, and torsional angles. It would also reveal details about the crystal packing and intermolecular interactions, such as hydrogen bonding between the sulfonic acid groups and the quinoline nitrogen atoms of adjacent molecules. Such interactions are critical in defining the solid-state properties of the compound.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. nih.gov For a highly polar and non-volatile compound like this compound, electrospray ionization (ESI) would be the technique of choice, likely in negative ion mode (ESI-).

The analysis would show a prominent peak for the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) would confirm the elemental formula (C₉H₆NO₉S₃ for the [M-H]⁻ ion).

The fragmentation of aromatic sulfonic acids under MS/MS conditions is well-characterized and typically involves the neutral loss of sulfur trioxide (SO₃, 80 Da) or sulfur dioxide (SO₂, 64 Da). acs.orgresearchgate.netacs.org For this compound, sequential losses of SO₃ would be expected, providing further structural confirmation.

Table 3: Predicted Mass Spectrometry Data for this compound (Negative ESI)

| Ion Description | Predicted m/z (Monoisotopic) |

| Molecular Formula (C₉H₇NO₉S₃) | 368.9334 |

| [M-H]⁻ | 367.9257 |

| [M-H-SO₃]⁻ | 287.9636 |

| [M-H-2SO₃]⁻ | 208.0015 |

| [M-H-3SO₃]⁻ | 128.0394 |

Data is calculated based on molecular formula and known fragmentation patterns. acs.orgresearchgate.netacs.org

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Properties

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is chromophoric, exhibiting characteristic π-π* transitions. researchgate.net Unsubstituted quinoline shows absorption bands around 270 nm and 315 nm. The introduction of three strongly electron-withdrawing sulfonic acid groups is expected to cause a shift in the absorption maxima (a bathochromic or hypsochromic shift) due to their influence on the energy levels of the molecular orbitals.

Quinoline-based compounds are also known for their fluorescence properties, which are highly sensitive to their environment and substitution pattern. nih.gov While quinoline itself is weakly fluorescent, protonation or the addition of substituents can significantly enhance or quench fluorescence. nih.gov The fluorescence spectrum of this compound would provide insight into its excited-state properties and potential applications as a fluorescent probe or sensor. researchgate.netrsc.org The maximum absorption wavelength is often used as the excitation wavelength for fluorescence measurements. nih.gov

Table 4: Expected Electronic Spectroscopy Data for this compound

| Property | Expected Value / Observation |

| UV-Vis Absorption (λₘₐₓ) | Shifted from quinoline's ~315 nm band, likely in the 320-350 nm range. |

| Molar Absorptivity (ε) | High, characteristic of π-π* transitions in an extended aromatic system. |

| Fluorescence Emission (λₑₘ) | Dependent on solvent and pH; likely a single broad emission band. |

| Quantum Yield (Φ) | Expected to be low to moderate, influenced by the sulfonic acid groups. |

Data is predicted based on principles discussed in cited literature. researchgate.netnih.govnih.govresearchgate.netrsc.org

Computational Chemistry and Theoretical Studies on 3,6,8 Quinolinetrisulfonic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding the electronic structure and reactivity of molecules. For 3,6,8-quinolinetrisulfonic acid, such calculations could provide valuable insights into the distribution of electrons within the molecule, identifying regions susceptible to electrophilic or nucleophilic attack.

Key parameters that would be determined from these calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting reactivity. A low HOMO-LUMO gap typically indicates higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution, highlighting the electron-rich sulfonic acid groups and the likely sites for protonation or interaction with electrophiles.

Atomic Charges: Calculation of atomic charges using methods like Mulliken or Natural Bond Orbital (NBO) analysis would quantify the charge distribution on each atom, offering a more detailed picture of the molecule's polarity.

Without specific studies on this compound, no definitive data for these parameters can be presented.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool to study the behavior of molecules over time, providing a dynamic picture of intermolecular interactions. For this compound, MD simulations, particularly in an aqueous environment, would be invaluable for understanding its solvation and interactions with other molecules.

Areas of investigation using MD simulations would include:

Hydration Shell Structure: Simulations could reveal the arrangement of water molecules around the quinoline (B57606) core and the highly polar sulfonic acid groups, determining the extent and nature of hydrogen bonding.

Ion-Pairing and Aggregation: In solution, the sulfonic acid groups will be deprotonated, leading to a highly charged anion. MD simulations could predict the likelihood of ion-pairing with counter-ions and the potential for self-aggregation.

Interaction with Biomolecules: MD simulations are frequently used to study the binding of small molecules to proteins. Such studies could predict the potential for this compound to interact with biological targets, a crucial step in drug discovery.

Currently, there are no published MD simulation studies specifically focused on this compound to provide concrete data on these interactions.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are instrumental in predicting and interpreting spectroscopic data. For this compound, theoretical calculations could predict various spectroscopic parameters and analyze its conformational landscape.

Key applications include:

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts can aid in the assignment of experimental spectra and provide insights into the electronic environment of the different nuclei.

Vibrational Spectroscopy (IR and Raman): Calculation of vibrational frequencies can help in the interpretation of experimental infrared and Raman spectra, allowing for the identification of characteristic vibrational modes associated with the quinoline ring and the sulfonic acid groups.

The absence of specific computational studies means that no predicted spectroscopic data or conformational analysis for this compound can be presented in a data table.

Theoretical Insights into Acid-Base Properties and Protonation States

The presence of three sulfonic acid groups makes this compound a strong acid. Theoretical calculations can provide a quantitative understanding of its acid-base properties.

Methods to investigate these properties include:

pKa Prediction: Using various theoretical models, including those based on thermodynamic cycles and continuum solvation models, the pKa values for the successive deprotonation of the three sulfonic acid groups can be estimated. This would provide a theoretical basis for understanding its behavior at different pH values.

Protonation States: In highly acidic conditions, the quinoline nitrogen atom can be protonated. Theoretical calculations could determine the pKa for this protonation and analyze how the electronic structure of the molecule changes upon protonation.

Without dedicated computational research, the theoretical pKa values and a detailed analysis of the protonation states of this compound remain undetermined.

Analytical Methodologies for 3,6,8 Quinolinetrisulfonic Acid in Research Contexts

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the separation and quantification of 3,6,8-quinolinetrisulfonic acid from complex matrices. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are utilized, with the latter requiring derivatization of the non-volatile sulfonic acid groups.

High-Performance Liquid Chromatography (HPLC) Method Development

High-performance liquid chromatography is a powerful tool for the analysis of polysulfonated aromatic compounds like this compound. The development of a robust HPLC method necessitates careful optimization of several key parameters to achieve the desired separation and quantification.

A reversed-phase (RP) HPLC method is often the approach of choice. sielc.com The selection of an appropriate stationary phase is critical; while standard C18 columns can be effective, specialized columns such as those with low silanol (B1196071) activity (e.g., Newcrom R1) can offer improved peak shape and resolution for highly polar analytes. sielc.com

The mobile phase composition is another crucial factor. A typical mobile phase for the analysis of sulfonic acids involves a gradient elution using a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. ajol.info The inclusion of an acid, like formic acid or phosphoric acid, in the mobile phase helps to suppress the ionization of the sulfonic acid groups, leading to better retention and peak symmetry on reversed-phase columns. sielc.comajol.info For instance, a gradient program might start with a high percentage of the aqueous phase and gradually increase the organic solvent concentration to elute the more hydrophobic components. ajol.info

The choice of detector is also important. A UV-Vis detector is commonly used, and the optimal wavelength should be selected to maximize the absorbance of this compound. ajol.info For more complex matrices or when higher selectivity is required, a mass spectrometer (MS) can be coupled with the HPLC system (LC-MS).

A preparative separation of a similar trisulfonated compound, 1,3,6-pyrenetrisulfonic acid, was achieved using pH-zone-refining counter-current chromatography, highlighting an alternative chromatographic approach for isolating such compounds. nih.gov This technique utilizes a hydrophobic counterion, such as dodecylamine, to facilitate the partitioning of the highly polar sulfonated analytes into the organic stationary phase. nih.gov

Table 1: Illustrative HPLC Method Parameters for Sulfonated Aromatic Compounds

| Parameter | Condition | Rationale |

| Column | Reversed-Phase C18 or specialized polar-compatible column | Provides hydrophobic interaction for retention. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile | Acid suppresses ionization; organic modifier elutes the analyte. |

| Elution | Gradient | Allows for the separation of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for standard bore columns. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| Detection | UV at 254 nm or Mass Spectrometry | UV for general detection; MS for higher selectivity and identification. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

Gas Chromatography (GC) Considerations for Derivatized Forms

Due to its high polarity and low volatility, this compound cannot be directly analyzed by gas chromatography. Therefore, a crucial prerequisite for GC analysis is the conversion of the sulfonic acid groups into more volatile derivatives. This chemical derivatization process is fundamental to making the analyte compatible with the GC environment. jfda-online.com

Common derivatization techniques for acidic protons, such as those in sulfonic acids, include silylation and methylation. Trimethylsilyl (TMS) derivatives are frequently prepared using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.com These reagents react with the acidic protons to form volatile TMS esters. Methylation can be achieved using reagents like trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH), which converts fatty acids to their corresponding methyl esters (FAMEs) and could potentially be adapted for sulfonic acids. mdpi.com

The choice of derivatization reagent and reaction conditions (e.g., temperature, time) must be carefully optimized to ensure complete and reproducible conversion of the analyte. mdpi.com Incomplete derivatization can lead to poor peak shapes, inaccurate quantification, and the appearance of multiple peaks for a single analyte. jfda-online.com

Once derivatized, the compound can be separated on a GC column. The choice of the stationary phase will depend on the specific derivative formed. A non-polar or medium-polarity column, such as one with a dimethylpolysiloxane or phenyl-methylpolysiloxane phase, is often suitable for the separation of these derivatives. Temperature programming is typically employed to ensure the efficient elution of the derivatized analyte. jfda-online.com

Detection is commonly performed using a flame ionization detector (FID) or a mass spectrometer (MS). GC-MS provides the added advantage of structural information, which can be used to confirm the identity of the derivatized compound. nih.gov

Table 2: Key Considerations for GC Analysis of Derivatized this compound

| Consideration | Details | Importance |

| Derivatization Reagent | Silylating agents (e.g., BSTFA, MSTFA) or methylating agents (e.g., TMSH) | Converts non-volatile sulfonic acids into volatile derivatives. |

| Reaction Conditions | Optimized temperature and time | Ensures complete and reproducible derivatization. |

| GC Column | Non-polar or medium-polarity capillary column | Provides separation of the derivatized analyte from other components. |

| Injection Technique | Split/splitless injection | Controls the amount of sample introduced onto the column. |

| Temperature Program | Ramped oven temperature | Facilitates the elution of compounds with varying volatilities. |

| Detector | FID or Mass Spectrometer (MS) | FID for general quantification; MS for identification and selective detection. |

Electrophoretic Methods for Purity and Separation

Capillary electrophoresis (CE) offers a high-efficiency separation technique for charged species like this compound. In capillary zone electrophoresis (CZE), the most common mode of CE, analytes are separated based on their charge-to-size ratio in an electrolyte-filled capillary under the influence of an electric field.

For the analysis of highly charged species like trisulfonated quinolines, the composition of the background electrolyte (BGE) is critical. The pH of the BGE will determine the ionization state of the sulfonic acid groups, which are strong acids and will be fully deprotonated over a wide pH range. The ionic strength of the BGE can influence the electroosmotic flow (EOF) and the migration times of the analytes.

A study on the CZE of 8-aminopyrene-1,3,6-trisulfonic acid (APTS) labeled carbohydrates demonstrated the use of an alkaline pH background electrolyte to facilitate separation. nih.gov This approach could be adapted for the analysis of this compound. The use of a bare fused silica (B1680970) capillary and a suitable BGE, such as a buffer system containing caproic acid and Tris at an alkaline pH, could provide effective separation and purity assessment. nih.gov

Detection in CE is typically performed using on-capillary UV-Vis absorbance or laser-induced fluorescence (LIF) if the analyte is fluorescent or has been labeled with a fluorescent tag. For non-fluorescent compounds like this compound, UV detection at an appropriate wavelength would be the standard method.

Spectrophotometric Quantification in Solution

UV-Vis spectrophotometry provides a straightforward and cost-effective method for the quantification of this compound in solution, provided that the sample matrix is relatively simple and free of interfering substances that absorb at the same wavelength.

The principle of this method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To perform a spectrophotometric assay, a wavelength of maximum absorbance (λmax) for this compound must first be determined by scanning its UV-Vis spectrum.

A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.

It is important to ensure that the measurements are made in a suitable solvent that does not absorb significantly at the analytical wavelength and in which the analyte is stable. The pH of the solution can also influence the absorbance spectrum of quinoline (B57606) derivatives, so it should be controlled, typically by using a buffer.

Validation Protocols for Analytical Procedures in Chemical Research

The validation of an analytical procedure is a critical process that demonstrates its suitability for the intended purpose. europa.eu It provides documented evidence that the method is reliable, accurate, and precise. numberanalytics.comacs.org In chemical research, method validation ensures the integrity and credibility of the experimental data. numberanalytics.com The key parameters evaluated during method validation are outlined by international guidelines such as those from the International Council for Harmonisation (ICH). numberanalytics.com

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. numberanalytics.com

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. numberanalytics.com A minimum of five concentrations is typically recommended to establish linearity. europa.eu

Range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy is the closeness of the test results obtained by the method to the true value. numberanalytics.com It is often determined by assaying a known amount of the analyte (spiked sample) and expressing the result as a percentage recovery. europa.eu

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. numberanalytics.com It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). europa.eu

Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. numberanalytics.com

Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. numberanalytics.com

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. europa.eu

Table 3: Key Validation Parameters and Typical Acceptance Criteria

| Validation Parameter | Description | Typical Acceptance Criteria in Research |

| Specificity | Ability to measure only the analyte of interest. | No interference at the retention time of the analyte. |

| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) > 0.99. |

| Range | Concentration interval of reliable measurement. | Defined by linearity, accuracy, and precision studies. |

| Accuracy | Closeness to the true value. | Recovery of 80-120%. |

| Precision | Agreement between replicate measurements. | Relative Standard Deviation (RSD) < 2-5%. |

| LOD | Lowest detectable concentration. | Signal-to-noise ratio of 3:1. |

| LOQ | Lowest quantifiable concentration. | Signal-to-noise ratio of 10:1. |

| Robustness | Resistance to small method variations. | No significant change in results with minor parameter changes. |

Environmental Chemistry of 3,6,8 Quinolinetrisulfonic Acid

Photochemical Degradation Pathways

Direct and indirect photolysis are critical degradation pathways for many organic pollutants in the aquatic environment. For sulfonated aromatic compounds, photochemical degradation can be initiated by the absorption of ultraviolet (UV) radiation, leading to the excitation of the molecule. This excited state can then undergo various reactions, including cleavage of the carbon-sulfur bond or transformation of the aromatic ring system. The presence of multiple sulfonate groups on the quinoline (B57606) ring of 3,6,8-quinolinetrisulfonic acid is expected to influence its photochemical behavior. The strongly electron-withdrawing nature of the sulfonic acid groups can affect the electron distribution within the aromatic system, potentially altering its susceptibility to photodegradation compared to unsubstituted quinoline.

Research on other sulfonated aromatic compounds suggests that indirect photolysis, mediated by photochemically produced reactive species such as hydroxyl radicals (•OH), is often a more significant degradation pathway than direct photolysis. These reactive oxygen species can attack the aromatic ring, leading to hydroxylation and subsequent ring-opening, ultimately resulting in the mineralization of the compound to carbon dioxide, water, and sulfate (B86663) ions. The rate of this degradation is dependent on the concentration of photosensitizers (like dissolved organic matter) and the quantum yield of the reaction.

Chemical Stability and Transformation in Aquatic Systems

The chemical stability of this compound in aquatic systems, in the absence of light, is predicted to be high. The carbon-sulfur bond in aromatic sulfonic acids is generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). The sulfonic acid groups are strong acids and will exist as the corresponding sulfonate anions in natural waters. This high polarity imparts significant water solubility to the molecule.

While direct hydrolysis is unlikely to be a significant transformation process, other chemical reactions could potentially occur. For instance, reactions with strong oxidizing agents, if present, could lead to the degradation of the quinoline ring. However, under typical ambient conditions in surface waters, such reactions are expected to be slow. The persistence of a compound is a key factor in its environmental risk assessment, and based on the general stability of sulfonated aromatics, this compound may be persistent in aquatic environments in the absence of significant photochemical or biological degradation processes.

Interactions with Mineral Surfaces and Soil Components

The interaction of this compound with mineral surfaces and soil components is largely governed by its chemical structure, specifically the presence of multiple sulfonate groups and the quinoline nitrogen atom. As sulfonate groups are anionic over a wide pH range, electrostatic repulsion is expected between the molecule and negatively charged surfaces of common soil minerals like clays (B1170129) and silica (B1680970). This would suggest a low affinity for sorption to these materials.

However, the quinoline ring system, with its nitrogen atom, can exhibit different interactive properties. The nitrogen atom can be protonated under acidic conditions, leading to a cationic character that could facilitate electrostatic attraction to negatively charged surfaces. Furthermore, interactions with metal oxides and hydroxides (e.g., iron and aluminum oxides) in soil can be more complex. Ligand exchange reactions, where the sulfonate groups displace surface hydroxyl groups on the metal oxides, can lead to specific adsorption. The extent of this interaction would be highly dependent on the soil pH, the point of zero charge of the mineral surfaces, and the ionic strength of the soil solution.

The organic matter fraction of soil can also play a crucial role. While the high polarity of this compound suggests low partitioning into the nonpolar domains of soil organic matter, interactions via hydrogen bonding or complexation with functional groups within the humic and fulvic acid fractions are possible.

Adsorption and Desorption Phenomena

The adsorption and desorption behavior of this compound on soils and sediments dictates its mobility and bioavailability in the environment. Based on its high water solubility and the anionic nature of the sulfonate groups, it is anticipated to be highly mobile in most soil types. The adsorption is likely to be weak and reversible, meaning it can be easily desorbed back into the soil solution.

The Freundlich and Langmuir isotherm models are commonly used to describe the adsorption of organic compounds in soil. For highly polar and water-soluble compounds like this compound, the adsorption isotherms are expected to be linear (C-type) or L-type with a low affinity constant, indicating that adsorption is not favored and is proportional to the concentration in the solution over a wide range.

The following table provides a hypothetical representation of adsorption parameters for this compound on different soil types, based on the expected behavior of similar compounds.

| Soil Type | Organic Carbon (%) | Clay Content (%) | pH | Predicted Adsorption Coefficient (Kd) (L/kg) | Predicted Mobility |

| Sandy Loam | 1.2 | 15 | 6.5 | Low (<1) | High |

| Clay Loam | 2.5 | 35 | 5.8 | Low to Moderate (1-10) | Moderate to High |

| Organic Soil | 15.0 | 10 | 4.5 | Moderate (>10) | Low to Moderate |

Note: This table is illustrative and based on general principles for sulfonated aromatic compounds. Actual values for this compound would require experimental determination.

Desorption studies would likely show little hysteresis, meaning the compound is readily released from the soil matrix. This high mobility, coupled with its expected persistence, suggests that this compound has the potential to leach through the soil profile and contaminate groundwater.

Historical Perspectives and Future Directions in 3,6,8 Quinolinetrisulfonic Acid Research

Evolution of Synthetic Strategies for Quinoline (B57606) Sulfonic Acids

The synthesis of quinoline sulfonic acids has evolved from classical electrophilic substitution reactions to more sophisticated and regioselective methodologies. The foundational methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, Combes, and Friedländer reactions, provide the core quinoline scaffold, which can then be subjected to sulfonation. rsc.org

Direct sulfonation of the quinoline ring typically occurs via electrophilic aromatic substitution using reagents like fuming sulfuric acid (oleum). The position of sulfonation is highly dependent on reaction conditions such as temperature and the specific sulfonating agent used. For instance, the sulfonation of quinoline can yield different isomers, and achieving a specific polysulfonation pattern like the 3,6,8-trisubstituted derivative presents a significant synthetic challenge due to the complex interplay of electronic and steric effects. The nitrogen atom in the quinoline ring deactivates the heterocyclic ring towards electrophilic attack, while the benzene (B151609) ring is generally more susceptible to substitution.

Modern synthetic approaches are increasingly focused on regioselectivity and milder reaction conditions. These include transition metal-catalyzed C-H functionalization, which offers a powerful tool for the direct introduction of functional groups at specific positions on the quinoline ring. researchgate.net While not yet explicitly reported for the synthesis of 3,6,8-quinolinetrisulfonic acid, these methods hold promise for its targeted synthesis. For example, directed C-H functionalization, where a directing group guides the catalyst to a specific C-H bond, could potentially be employed to achieve the desired substitution pattern.

A summary of key synthetic strategies for quinoline sulfonic acids is presented in Table 1.

| Synthetic Strategy | Description | Potential for this compound Synthesis |

| Classical Sulfonation | Treatment of quinoline with fuming sulfuric acid or other strong sulfonating agents. | While feasible, achieving the specific 3,6,8-trisubstitution pattern with high selectivity is challenging due to the formation of multiple isomers. |

| Skraup/Doebner-von Miller Synthesis from Sulfonated Precursors | Using pre-sulfonated anilines or other starting materials in classical quinoline syntheses. | This approach could offer better regiocontrol if appropriately substituted precursors are available. |

| Transition Metal-Catalyzed C-H Functionalization | Direct introduction of sulfonyl groups at specific C-H bonds using a metal catalyst. | Offers high potential for regioselective synthesis, though specific conditions for the 3,6,8-pattern need to be developed. |

| Halogen-Sulfonate Exchange | Nucleophilic substitution of pre-installed halogen atoms with sulfite (B76179) ions. | This method could be viable if a 3,6,8-trihaloquinoline precursor can be synthesized efficiently. |

Key Discoveries in Coordination Chemistry and Catalysis

The sulfonic acid groups of this compound are expected to be strong coordinating ligands for a wide range of metal ions. The nitrogen atom of the quinoline ring provides an additional coordination site, making the molecule a potentially versatile multidentate ligand. The coordination chemistry of related quinoline sulfonic acids, such as 8-hydroxyquinoline-5-sulfonic acid, has been studied, revealing the formation of stable complexes with various metals. researchgate.net These complexes have found applications in analytical chemistry and as catalysts.

The presence of three sulfonate groups in this compound would impart high water solubility to its metal complexes, a desirable property for homogeneous catalysis in aqueous media. The electronic properties of the quinoline ring, modulated by the electron-withdrawing sulfonate groups, could also influence the catalytic activity of the corresponding metal complexes. For instance, rhodium complexes of polyamine quinoline ligands have been investigated for their antiparasitic activity, demonstrating the biological relevance of such coordinated structures. nih.gov

While specific catalytic applications of this compound have not been reported, its structural features suggest potential in areas such as oxidation catalysis, carbon-carbon coupling reactions, and asymmetric catalysis, should a chiral variant be synthesized. The use of trifluoroacetic acid and polymer-bound sulfonic acids as catalysts in quinoline synthesis itself highlights the role of acidic functional groups in promoting key chemical transformations. researchgate.net

Emerging Applications in Advanced Materials

The high density of charged functional groups and the rigid aromatic structure of this compound make it an intriguing building block for advanced materials. The sulfonate groups can engage in strong electrostatic interactions and hydrogen bonding, facilitating the self-assembly of supramolecular structures.

One potential application lies in the development of proton-conducting membranes for fuel cells. Materials based on sulfonated polymers are known to exhibit good proton conductivity, and the incorporation of a highly sulfonated, rigid molecule like this compound could enhance the mechanical and thermal stability of such membranes.

Furthermore, the fluorescent properties inherent to the quinoline core could be tuned by the sulfonate groups. This opens up possibilities for the development of fluorescent sensors for metal ions or other analytes in aqueous environments. The coordination of metal ions to the ligand would likely lead to changes in its fluorescence emission, forming the basis for a sensing mechanism. Hybrid quinoline-sulfonamide complexes have already been explored for their photoluminescent properties. nih.gov

Another area of interest is the formation of metal-organic frameworks (MOFs). The multidentate nature of this compound could allow it to act as a linker, connecting metal nodes to form porous, crystalline materials. The high density of sulfonate groups within the pores of such a MOF could lead to applications in ion exchange, gas storage, and heterogeneous catalysis.

A summary of potential applications in advanced materials is provided in Table 2.

| Application Area | Rationale |

| Proton-Conducting Membranes | The high density of acidic sulfonate groups can facilitate proton transport, a key requirement for fuel cell membranes. |

| Fluorescent Sensors | The intrinsic fluorescence of the quinoline core, modulated by sulfonate groups and metal coordination, can be exploited for sensing applications. |

| Metal-Organic Frameworks (MOFs) | The multidentate nature of the molecule makes it a suitable organic linker for the construction of porous materials with potential applications in catalysis and separation. |

| Ion-Exchange Resins | The strongly acidic sulfonate groups can be used to create materials for the selective binding and removal of cations from solution. |

Unexplored Research Avenues and Challenges

The field of this compound research is largely uncharted, presenting numerous opportunities for fundamental and applied studies. A primary challenge is the development of a robust and high-yielding synthesis for this specific isomer. Overcoming the difficulties in controlling the regioselectivity of sulfonation is a critical first step.

Once the compound is accessible, a thorough investigation of its physicochemical properties is warranted. This includes detailed studies of its pKa values, solubility, thermal stability, and photophysical characteristics.

The coordination chemistry of this compound with a wide range of transition metals, lanthanides, and actinides would be a rich area of research. Characterizing the resulting complexes in terms of their structure, stability, and electronic properties would provide a foundation for exploring their catalytic and materials science applications.

The biological activity of this compound and its metal complexes is another unexplored domain. While some quinoline sulfonic acids have shown antifungal activity, the specific profile of the trisulfonated derivative is unknown. nih.gov

Potential for Interdisciplinary Collaborations in Chemical Science

The multifaceted nature of this compound provides fertile ground for interdisciplinary collaborations. The synthesis of this molecule would benefit from the expertise of synthetic organic chemists, particularly those skilled in modern catalytic methods.

The study of its coordination chemistry and catalytic potential would naturally involve inorganic and organometallic chemists. Collaborations with materials scientists would be crucial for developing and characterizing advanced materials based on this compound, such as membranes and MOFs.

Furthermore, its potential as a fluorescent probe or a biologically active agent would necessitate partnerships with analytical chemists, biochemists, and pharmacologists. The synergy between these different disciplines will be essential to unlock the full scientific and technological potential of this compound and its derivatives. Gold catalysis in quinoline synthesis is an example of how different fields can contribute to the advancement of quinoline chemistry. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。